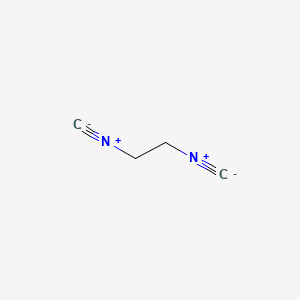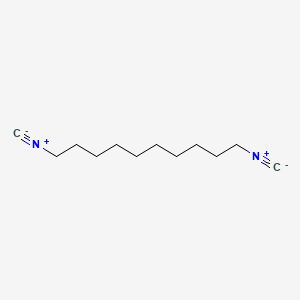
1,2-Diisocyanoethane
Descripción general
Descripción
1,2-Diisocyanoethane is a useful research compound. Its molecular formula is C4H4N2 and its molecular weight is 80.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformation and Spectral Analysis : Research conducted by Schrumpf and Martin (1982) focused on the conformation and vibrational spectra of 1,2-diisocyanoethane in different states (vapour, liquid, crystalline solid) and in various solvents. They discovered an equilibrium between trans and gauche rotamers, with different solvents favoring different conformers (Schrumpf & Martin, 1982).
Rotamer Study in Gas Phase : Ramasami (2008) conducted a first principle study of the trans and gauche rotamers of this compound in the gas phase, providing insights into the optimized geometries, dipole moments, moment of inertia, and vibrational frequencies of the rotamers (Ramasami, 2008).
Application in Polyurethane Elastomers : Kojio, Fukumaru, and Furukawa (2004) synthesized highly softened polyurethane elastomers using a novel diisocyanate, 1,2-bis(isocyanate)ethoxyethane (TEGDI), which is structurally related to this compound. This study revealed the potential of such diisocyanates in creating flexible polyurethane materials (Kojio et al., 2004).
Microphase-Separated Structure in Elastomers : Further research by Furukawa et al. (2005) on polyurethane elastomers using ether-based diisocyanates, like this compound, showed that they exhibit a highly softened property due to the flexibility of the diisocyanate and weaker phase separation (Furukawa et al., 2005).
Molecular Structure and Conformational Equilibrium Study : Schrumpf et al. (1989) investigated the molecular structure and conformational equilibrium of 1,2-diisocyano-ethane using gas electron-diffraction, identifying two distinct conformers and determining their structural parameters (Schrumpf et al., 1989).
Health Concerns - Isocyanate-Induced Asthma : A study by Baur (1986) highlighted the health risks associated with diisocyanates like this compound, noting that exposure to isocyanate vapors can lead to acute or chronic respiratory diseases in industrial settings (Baur, 1986).
Synthesis of Novel Polyurethane Elastomers : Patten and Novak (1996) explored the cyclopolymerization of 1,2-diisocyanates, demonstrating their potential as molecular binders in assembling monolayers of zeolite microcrystals on glass (Patten & Novak, 1996).
Catalysis and Complex Formation : Dartiguenave et al. (1989) synthesized and characterized complexes of this compound with copper, manganese, and zinc, providing insights into the role of this compound in catalysis and coordination chemistry (Dartiguenave et al., 1989).
Propiedades
IUPAC Name |
1,2-diisocyanoethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-5-3-4-6-2/h3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHHRGDHFMRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625009 | |
| Record name | 1,2-Diisocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928-54-1 | |
| Record name | 1,2-Diisocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)

![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)

![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzene](/img/structure/B7890092.png)